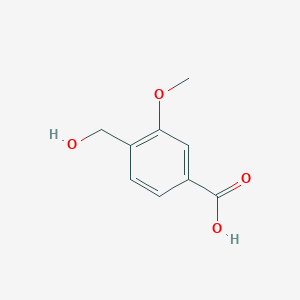

4-(Hydroxymethyl)-3-methoxybenzoic acid

Description

Structure

2D Structure

Propriétés

IUPAC Name |

4-(hydroxymethyl)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTRLERJUCFVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid typically involves the hydroxymethylation of 3-methoxybenzoic acid. One common method is the reaction of 3-methoxybenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Hydroxymethyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 4-(Carboxymethyl)-3-methoxybenzoic acid.

Reduction: 4-(Hydroxymethyl)-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anti-inflammatory and Antioxidant Properties

Research has indicated that p-vanillic acid possesses significant anti-inflammatory properties. It is derived from various fruits and vegetables and has been studied for its potential to mitigate inflammatory responses in biological systems. A study highlighted the synthesis of co-crystals of p-vanillic acid to better understand its solid-state interactions, which could enhance its medicinal applications .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. A study explored the synthesis of methyl esters of hydroxy-methoxybenzoic acids and evaluated their antifeedant activity against pests, suggesting potential agricultural applications as natural pesticides . Furthermore, molecular docking studies have shown promising antibacterial activity against E. coli, indicating its therapeutic potential as an antibiotic agent .

Natural Pesticide Development

The antifeedant activity of p-vanillic acid derivatives has been investigated for their use in developing natural pesticides. Bioassays conducted on synthesized methyl hydroxy-methoxybenzoates revealed their efficacy in deterring pest feeding, showcasing their potential as environmentally friendly alternatives to synthetic pesticides .

Polymer Synthesis

In material science, p-vanillic acid has been used as a precursor in the synthesis of bioactive polymers. Research has focused on creating controlled delivery systems for bioactive compounds, where p-vanillic acid serves as a key component due to its favorable chemical properties . Its incorporation into polymer matrices enhances the release profiles of encapsulated drugs.

Study on Co-crystals

A comprehensive study on the co-crystallization of p-vanillic acid with 4,4'-bipyridine revealed insights into its solid-state interactions, which are crucial for understanding its behavior in pharmaceutical formulations . The findings suggest that optimizing these interactions can lead to improved drug delivery systems.

Synthesis and Characterization of Esters

Another significant study synthesized various methyl esters of hydroxy-methoxybenzoic acids and evaluated their biological activities. The results indicated that specific esters exhibited notable antifeedant effects, thus supporting their potential use in agricultural applications .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-(Hydroxymethyl)-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic Acid

- Structure: Differs by a β-D-glucopyranosyloxy group at C4 instead of hydroxymethyl.

- Source : Isolated from bilberry fruit as a cholinesterase inhibitor (AChE and BChE) .

- Bioactivity : Exhibits enzyme inhibitory activity due to the glucosyl group, enhancing solubility and bioavailability compared to the hydroxymethyl analog.

4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

- Structure : Substitutes hydroxymethyl with a 2-hydroxyethoxy (-OCH₂CH₂OH) group at C3.

- Applications: Serves as a monomer in synthesizing poly(ethylene vanillate), a biodegradable polyester. Catalysts like TBT and Sb₂O₃ are used in its polymerization, yielding materials with thermal stability up to 265°C .

- Key Difference : The hydroxyethoxy group increases chain flexibility and reactivity in polycondensation compared to the hydroxymethyl derivative.

4-Benzyloxy-3-methoxybenzoic Acid

- Structure : Replaces hydroxymethyl with a benzyloxy (-OCH₂C₆H₅) group at C4.

- Synthesis : Produced via benzyl protection of hydroxyl groups in multi-step organic reactions, often as intermediates for antibiotics or ligands .

- Stability : The benzyl group enhances lipophilicity but requires deprotection for further functionalization, unlike the hydroxymethyl analog’s direct reactivity.

4-(Methoxymethyl)-3-methoxybenzoic Acid

- Structure : Features a methoxymethyl (-CH₂OCH₃) group at C4 instead of hydroxymethyl.

- Properties : Increased hydrophobicity due to the methoxy substitution, reducing hydrogen-bonding capacity. Used in peptide synthesis and as a building block for agrochemicals .

4-Amino-3-methoxybenzoic Acid Derivatives

- Example : 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1), an azobenzene derivative.

- Applications : AZO1 serves as a photo-switchable compound in material science. Its diazenyl group enables reversible cis-trans isomerism under UV/visible light, a property absent in the hydroxymethyl analog .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: The hydroxymethyl group in 4-(Hydroxymethyl)-3-methoxybenzoic acid enables facile conjugation with biomolecules (e.g., via esterification or amidation), as seen in DNA-templated synthesis .

- Polymer Chemistry : Its structural analog, 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, demonstrates the importance of hydroxyl positioning in polyester thermal stability and degradation profiles .

- Comparative Bioactivity: Glucosylated derivatives (e.g., 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid) show enhanced bioactivity over non-glycosylated forms, suggesting that substituent polarity critically influences drug efficacy .

Activité Biologique

4-(Hydroxymethyl)-3-methoxybenzoic acid, also known as Vanillic acid, is a phenolic compound with significant biological activity. This article explores its pharmacological properties, including antiproliferative, antioxidant, and antibacterial activities, supported by various studies and data.

- IUPAC Name : this compound

- Molecular Formula : C9H10O4

- Molecular Weight : 182.17 g/mol

Antiproliferative Activity

Vanillic acid has been studied for its potential to inhibit cancer cell proliferation. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines.

In a study involving K562 leukemia cells, Vanillic acid demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations of 5 mM and above after 48 hours of treatment .

Antioxidant Activity

Vanillic acid shows strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its antioxidative capacity has been evaluated using various assays:

- DPPH Radical Scavenging Activity : Significant scavenging activity was observed, comparable to standard antioxidants like butylated hydroxytoluene (BHT).

- ABTS Assay : Vanillic acid exhibited enhanced antioxidant activity in this assay, confirming its potential as a natural antioxidant .

Antibacterial Activity

The antibacterial effects of Vanillic acid have been documented against both Gram-positive and Gram-negative bacteria. Notably:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Enterococcus faecalis | 8 | Strong antibacterial |

| Staphylococcus aureus | 16 | Moderate antibacterial |

| Escherichia coli | 32 | Moderate antibacterial |

The compound's effectiveness against E. faecalis highlights its potential application in treating infections caused by resistant strains .

The biological activities of Vanillic acid are largely attributed to its ability to interact with cellular proteins and enzymes. Studies have shown that it binds to human serum albumin (HSA), which may enhance its bioavailability and therapeutic effects . The compound's structure allows it to modulate various biochemical pathways, influencing cell growth and survival.

Case Studies

- Antiproliferative Effects on Cancer Cells : A study conducted on K562 leukemia cells demonstrated that treatment with Vanillic acid led to a significant reduction in cell viability over time, suggesting its potential as a chemotherapeutic agent .

- Antioxidant Properties in Cellular Models : In vitro experiments showed that Vanillic acid could protect cells from oxidative damage induced by free radicals, indicating its role as a protective agent against oxidative stress .

Q & A

Q. What are the common synthetic routes for 4-(Hydroxymethyl)-3-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves functional group modifications of benzoic acid derivatives. For example, enzymatic routes using lipases or esterases are environmentally friendly and yield high stereochemical purity, as demonstrated in hydroxy acid synthesis . Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are critical for introducing hydroxymethyl or methoxy groups, with temperature and solvent choice (e.g., anhydrous THF) significantly affecting reaction efficiency . Solid-state polymerization (SSP) may further refine purity, as seen in related polyesters .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks indicate its structural features?

- Methodological Answer : FT-IR spectroscopy identifies functional groups via O-H stretching (~3200 cm⁻¹ for hydroxymethyl) and C=O absorption (~1680 cm⁻¹ for carboxylic acid) . NMR (¹H and ¹³C) resolves methoxy (δ ~3.8 ppm) and hydroxymethyl (δ ~4.3 ppm) protons, while LC-MS confirms molecular weight and fragmentation patterns. X-ray crystallography, as used for structurally similar compounds, provides definitive confirmation of stereochemistry .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for bioactive derivatives. For instance, analogs like Idasanutlin (RG7388) inhibit MDM2-p53 interactions in cancer therapy, highlighting its role in structure-activity relationship (SAR) studies . Its hydroxymethyl group is also a target for prodrug design, such as glucoside conjugates to enhance solubility .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products might form?

- Methodological Answer : Stability studies recommend storage at 2–30°C in inert atmospheres to prevent oxidation of the hydroxymethyl group . Incompatibility with strong acids/alkalis may lead to ester hydrolysis or decarboxylation, forming vanillin derivatives . Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring can identify degradation pathways .

Q. What strategies can resolve data contradictions when determining the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents). Validated protocols include:

- Dose-response curves to confirm IC₅₀ reproducibility.

- Competitive binding assays (e.g., SPR or ITC) to quantify target affinity .

- Metabolite screening to rule out off-target effects from degradation products .

Q. How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are recommended?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with proteins like MDM2, focusing on hydrogen bonding with methoxy and hydrophobic contacts with the aromatic ring . Validation requires:

- Free-energy perturbation (FEP) to refine binding affinity predictions.

- Crystallographic validation (e.g., X-ray or cryo-EM) of predicted binding poses .

Q. What are the challenges in synthesizing derivatives of this compound for enhanced pharmacokinetic properties?

- Methodological Answer : Key challenges include:

- Regioselective modification : Protecting the hydroxymethyl group during methoxy substitution requires orthogonal protecting groups (e.g., TBS for -OH, Boc for -NH₂) .

- Solubility optimization : Glycosylation (e.g., β-D-glucoside derivatives) improves aqueous solubility but requires enzymatic or chemical coupling under anhydrous conditions .

Q. How do structural modifications at the hydroxymethyl or methoxy groups affect the compound’s physicochemical properties?

- Methodological Answer :

- Hydroxymethyl substitution : Replacing -CH₂OH with -COOH increases hydrophilicity (logP reduction by ~1.5 units) but may reduce membrane permeability .

- Methoxy positional isomers : 3-Methoxy vs. 4-methoxy isomers exhibit distinct melting points (e.g., 446 K for 3-methoxy vs. 432 K for 4-methoxy) due to crystal packing differences .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.